molecular formula C11H20N2O3 B1382664 1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester CAS No. 1357351-98-4

1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B1382664
CAS No.: 1357351-98-4
M. Wt: 228.29 g/mol
InChI Key: NROFQLXUAGEBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester: is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the oxygen and nitrogen atoms.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed on the bicyclic core to modify the oxidation state of the nitrogen and oxygen atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms of the bicyclic core.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms involving bicyclic compounds.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or antiviral agent.
  • Evaluated for its ability to modulate biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

  • tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Comparison:

  • Structural Differences: The presence of an oxygen atom in 1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester distinguishes it from other similar compounds, which may lack this feature.
  • Reactivity: The oxygen atom can influence the compound’s reactivity, making it more susceptible to certain types of chemical reactions.
  • Biological Activity: The unique structure may confer different biological activities compared to similar compounds, potentially making it more effective in certain applications.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROFQLXUAGEBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357351-98-4
Record name tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 3
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 4
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 5
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 6
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.